![molecular formula C18H15N3O3 B2463416 7-甲基-4-((3-苯基-1,2,4-恶二唑-5-基)甲基)-2H-苯并[b][1,4]恶嗪-3(4H)-酮 CAS No. 1105213-43-1](/img/structure/B2463416.png)

7-甲基-4-((3-苯基-1,2,4-恶二唑-5-基)甲基)-2H-苯并[b][1,4]恶嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

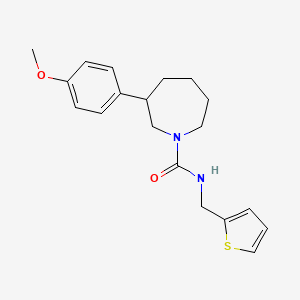

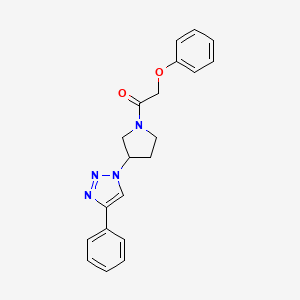

The compound “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .科学研究应用

- The compound has been investigated as a potential agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARδ/β . These receptors play essential roles in lipid metabolism, inflammation, and cell differentiation. By modulating PPAR activity, this compound could have implications for metabolic disorders, cardiovascular diseases, and cancer.

- The epidermal growth factor receptor (EGFR) is a critical enzyme governing cell cycle regulation and a promising target for anticancer drugs. Innovative EGFR inhibitors based on this compound have been designed and synthesized, showing potential applications in cancer therapy .

- Novel 5-aryloxy-substituted 3-phenyl-1,3,4-oxadiazol-2(3H)-ones, structurally related to our compound, were identified as potent inhibitors of fatty acid amide hydrolase (FAAH) . FAAH inhibition is relevant for pain management, inflammation, and neurological disorders.

- The oxadiazole moiety in the compound suggests potential antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .

- Given its structural features, this compound might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways could yield valuable insights for drug development .

- Benzoxazinone derivatives have been studied for their neuroprotective properties. Our compound’s unique structure warrants investigation into its effects on neuronal health and neurodegenerative diseases .

PPAR Agonists

Anticancer Therapy

FAAH Inhibition

Antioxidant Properties

Anti-inflammatory Effects

Neuroprotective Potential

未来方向

Oxadiazole derivatives, including “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one”, have potential for a wide range of applications due to their chemical and biological properties . Future research could focus on exploring these properties further and developing new drugs based on these compounds .

作用机制

Target of Action

Similar compounds with a 1,2,4-oxadiazol moiety have been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

Compounds with similar structures have been identified as potential inhibitors of fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein responsible for the hydrolysis and inactivation of bioactive fatty amides, including anandamide, a primary endogenous ligand for cannabinoid receptors .

Biochemical Pathways

As potential pparδ/β agonists , similar compounds may influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell proliferation . As potential FAAH inhibitors , they may also affect endocannabinoid signaling pathways .

Result of Action

As potential pparδ/β agonists , similar compounds could potentially regulate gene expression to exert anti-inflammatory, neuroprotective, and metabolic effects . As potential FAAH inhibitors , they could potentially increase the levels of endocannabinoids, leading to analgesic, anti-inflammatory, and neuroprotective effects .

属性

IUPAC Name |

7-methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-12-7-8-14-15(9-12)23-11-17(22)21(14)10-16-19-18(20-24-16)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUGHJHNYOLITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463333.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2463335.png)

![4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2463336.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2463337.png)

![N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463342.png)

![7-Chloro-2-methyl-furo[3,2-B]pyridine](/img/structure/B2463344.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)